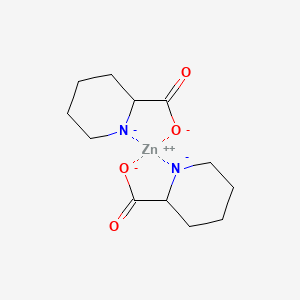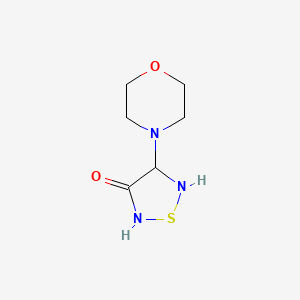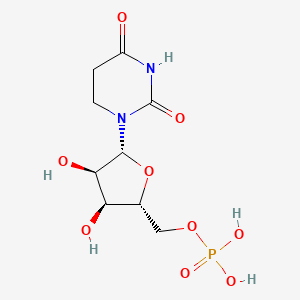
Iron(III) 4-methylbenzenesulfonate hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(III) 4-methylbenzenesulfonate hexahydrate is a chemical compound with the formula C7H10FeO4S This compound is an orange crystalline solid that is soluble in water and is primarily used as an oxidizing agent and catalyst in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iron(III) 4-methylbenzenesulfonate hexahydrate can be synthesized by reacting 4-methylbenzenesulfonic acid with iron(III) hydroxide. The reaction typically involves dissolving both reactants in water, followed by evaporation and crystallization to obtain the hexahydrate form .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the resulting solution is subjected to controlled evaporation and crystallization processes to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Iron(III) 4-methylbenzenesulfonate hexahydrate primarily undergoes oxidation reactions due to its oxidizing properties. It can also participate in substitution reactions where the sulfonate group is replaced by other functional groups .
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic substrates that can be oxidized, such as alcohols and aldehydes. The reactions are typically carried out in aqueous or organic solvents under mild to moderate temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific substrates used. For example, oxidation of alcohols can yield aldehydes or ketones, while substitution reactions can produce various sulfonated organic compounds .
Aplicaciones Científicas De Investigación
Iron(III) 4-methylbenzenesulfonate hexahydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which iron(III) 4-methylbenzenesulfonate hexahydrate exerts its effects is primarily through its ability to act as an oxidizing agent. It facilitates the transfer of electrons from organic substrates to itself, resulting in the oxidation of the substrates. This process involves the formation of iron(II) species and the subsequent regeneration of iron(III) through reaction with oxygen or other oxidants .
Comparación Con Compuestos Similares
Similar Compounds
Iron(III) chloride hexahydrate: Another iron(III) compound used as an oxidizing agent and catalyst.
Iron(III) nitrate nonahydrate: Used in similar applications but has different solubility and reactivity properties.
Iron(III) sulfate hydrate: Commonly used in water treatment and as a coagulant.
Uniqueness
Iron(III) 4-methylbenzenesulfonate hexahydrate is unique due to its specific solubility in organic solvents and its ability to act as a catalyst in the polymerization of conductive polymers. Its structure allows for specific interactions with organic substrates, making it particularly useful in organic synthesis and electronic applications .
Propiedades
Fórmula molecular |
C21H36FeO15S3 |
|---|---|
Peso molecular |
680.5 g/mol |
Nombre IUPAC |
iron;4-methylbenzenesulfonic acid;hexahydrate |
InChI |
InChI=1S/3C7H8O3S.Fe.6H2O/c3*1-6-2-4-7(5-3-6)11(8,9)10;;;;;;;/h3*2-5H,1H3,(H,8,9,10);;6*1H2 |
Clave InChI |
XPFWAQOANCMPNO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.O.O.O.O.O.O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B12360443.png)
![2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12360463.png)







![Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester](/img/structure/B12360505.png)


